- Urolithin as a Converging Scaffold Linking Ellagic acid and Coumarin Analogues: Design of Potent Protein Kinase CK2 InhibitorsChemMedChem, 2011, 6(12), 2273-2286,
Cas no 91485-02-8 (Urolithin M5)

Urolithin M5 化学的及び物理的性質
名前と識別子
-
- 3,3,8,9,10-pentahydroxydibenzo[b,d]pyran-6-one
- 3,4,8,9,10-pentahydroxy-6H-benzo[c]chromen-6-one
- 3,4,8,9,10-Pentahydroxy-6H-dibenzo[b,d]pyran-6-one
- 3,4,8,9,10-pentahydroxy-dibenzopyran-6-one
- 3,4,8,9,10-pentahydroxy-dibenzo[b,d]pyran-6-one
- 3,4,8,9,10-pentahydroxydibenzopyran-6-one
- 3,4,8,9,10-pentahydroxydibenzo[b,d]pyran-6-one
- Urolithin M5
- 3,4,8,9,10-Pentahydroxy-6H-dibenzo[b,d]pyran-6-one (ACI)
- 3,4,8,9,10-Pentahydroxy-dibenzo [b,d] pyran-6-one
- 3,4,8,9,10-Pentahydroxyurolithin
- Decarboxyellagic acid
- 3,4,8,9,10-Pentahydroxybenzo[c]chromen-6-one
- SCHEMBL2357304
- A904632
- 91485-02-8
- HY-N7922
- 3,4,8,9,10-Pentahydroxy-6H-dibenzo[b,d]pyran-6-one; 3,4,8,9,10-Pentahydroxyurolithin; Decarboxyellagic Acid;
- CS-0138808
-
- インチ: 1S/C13H8O7/c14-6-2-1-4-8-5(3-7(15)9(16)11(8)18)13(19)20-12(4)10(6)17/h1-3,14-18H
- InChIKey: ZELMDXUEWHBWPN-UHFFFAOYSA-N
- ほほえんだ: O=C1C2C(=C(C(=C(C=2)O)O)O)C2C(=C(C(=CC=2)O)O)O1
計算された属性
- せいみつぶんしりょう: 276.02700259g/mol
- どういたいしつりょう: 276.02700259g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 7
- 重原子数: 20
- 回転可能化学結合数: 0
- 複雑さ: 400
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 127Ų
じっけんとくせい
- 密度みつど: 1.9±0.1 g/cm3
- ふってん: 727.4±60.0 °C at 760 mmHg
- フラッシュポイント: 286.5±26.4 °C
- じょうきあつ: 0.0±2.5 mmHg at 25°C
Urolithin M5 セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Urolithin M5 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AJ17414-5mg |
Urolithin M5 |
91485-02-8 | 5mg |
$1040.00 | 2023-12-29 | ||
A2B Chem LLC | AJ17414-10mg |
Urolithin M5 |
91485-02-8 | 10mg |
$1807.00 | 2023-12-29 | ||
Aaron | AR00JOQA-200mg |
Urolithin M5 |
91485-02-8 | 95% | 200mg |
$2531.00 | 2025-02-12 | |
Aaron | AR00JOQA-100mg |
Urolithin M5 |
91485-02-8 | 95% | 100mg |
$1889.00 | 2025-02-12 | |
Aaron | AR00JOQA-1mg |
Urolithin M5 |
91485-02-8 | 95% | 1mg |
$146.00 | 2025-02-12 | |
TRC | U847035-1mg |
Urolithin M5 |
91485-02-8 | 1mg |
$ 242.00 | 2023-09-05 | ||
TRC | U847035-10mg |
Urolithin M5 |
91485-02-8 | 10mg |
$ 1874.00 | 2023-09-05 | ||
A2B Chem LLC | AJ17414-20mg |
Urolithin M5 |
91485-02-8 | ≥98% | 20mg |
$610.00 | 2024-07-18 | |
Aaron | AR00JOQA-5mg |
Urolithin M5 |
91485-02-8 | 95% | 5mg |
$403.00 | 2025-02-12 | |
Aaron | AR00JOQA-20mg |
Urolithin M5 |
91485-02-8 | 95% | 20mg |
$488.00 | 2025-02-12 |
Urolithin M5 合成方法
ごうせいかいろ 1
Urolithin M5 Raw materials
Urolithin M5 Preparation Products
Urolithin M5 関連文献
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
7. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
Urolithin M5に関する追加情報
3,3,8,9,10-Pentahydroxydibenzo[b,d]pyran-6-one: A Comprehensive Overview
The compound 3,3,8,9,10-pentahydroxydibenzo[b,d]pyran-6-one (CAS No. 91485-02-8) is a highly specialized natural product that belongs to the class of dibenzo pyrans. This molecule is characterized by its complex polycyclic structure, which includes two benzene rings connected by a pyran ring system. The presence of multiple hydroxyl groups at specific positions (3, 8, 9, and 10) renders this compound particularly interesting for various biomedical applications.
Discovered through extensive natural product isolation efforts, 3,3,8,9,10-pentahydroxydibenzo[b,d]pyran-6-one has gained significant attention in the scientific community due to its unique pharmacological properties. Recent studies have highlighted its potential as a bioactive compound, particularly in the realms of antioxidant therapy and neuroprotection.
One of the most notable aspects of this compound is its ability to scavenge free radicals, making it a promising candidate for disease prevention strategies. Its hydroxyl-rich structure contributes to its potent antioxidant activity, which has been validated through various in vitro and in vivo models. Furthermore, preliminary research indicates that this compound may play a role in modulating cellular pathways associated with inflammation and oxidative stress.
Recent advancements in bioavailability optimization have also focused on enhancing the solubility and stability of 3,3,8,9,10-pentahydroxydibenzo[b,d]pyran-6-one, thereby improving its therapeutic potential. These modifications are crucial for ensuring that the compound can be effectively delivered to target sites in the body, maximizing its pharmacological effects.
Another area of active research involves the exploration of this compound's neuroprotective properties. Preclinical studies have demonstrated its ability to protect against oxidative damage in neuronal cells, suggesting a potential role in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. The precise mechanisms underlying these effects are currently under investigation, but early results are highly encouraging.
Additionally, 3,3,8,9,10-pentahydroxydibenzo[b,d]pyran-6-one has shown promise as a natural product-based drug candidate. Its structural complexity and bioactivity make it an ideal template for further chemical modification and optimization. Ongoing efforts in drug discovery aim to identify analogs with improved potency and selectivity, paving the way for novel therapeutic agents.
Despite its potential, there are still challenges associated with the development of this compound as a medicine. These include issues related to pharmacokinetics, toxicity assessment, and large-scale synthesis. Addressing these challenges will require collaborative efforts between researchers in the fields of pharmacology, chemistry, and biotechnology.
Overall, 3,3,8,9,10-pentahydroxydibenzo[b,d]pyran-6-one represents a fascinating area of research with far-reaching implications for biomedical science. Its unique properties and versatile applications make it a valuable asset in the quest to develop innovative therapies for a wide range of diseases.
91485-02-8 (Urolithin M5) 関連製品
- 2171638-71-2(3-(1-Aminobutyl)thian-3-ol)
- 351-84-8(N-(4-fluorophenyl)ethanethioamide)
- 2228694-70-8(methyl 5-(1-bromo-2-methylpropan-2-yl)thiophene-2-carboxylate)
- 328546-79-8(5H-1,4-Benzodiazepin-5-one,1,2,3,4-tetrahydro-9-iodo-)
- 2445785-16-8(4-Bromo-3,3,4,4-tetrafluorobutane-1-sulfonyl fluoride)
- 926910-60-3((2R,3S)-3-fluoropyrrolidine-2-carboxylic acid; trifluoroacetic acid)
- 162791-23-3(11-Azaartemisinin)
- 51075-48-0(1-sec-butyl-4-methylpiperidine)
- 1804045-45-1(2-Fluoro-5-nitro-3-(trifluoromethylthio)toluene)
- 2679802-38-9(rac-methyl (1R,3S)-1-{(benzyloxy)carbonylamino}-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate)
